N-Demethyldiltiazem

Description

Historical Discovery and Initial Characterization as a Diltiazem (B1670644) Metabolite

The metabolism of diltiazem was a subject of scientific inquiry following its introduction as a cardiovascular drug. Early research focused on identifying the various compounds produced after its administration in both animals and humans. A pivotal study in 1984 by Sugihara et al. was instrumental in the characterization of diltiazem's metabolic fate in humans. nih.gov

Using thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS), researchers analyzed the urinary metabolites of diltiazem. nih.gov In this study, N-monodemethyldiltiazem (referred to as MA) was formally identified as a new and major metabolite in human urine. nih.gov The investigation revealed that diltiazem undergoes metabolism through several key pathways: deacetylation, N-demethylation, O-demethylation, and subsequent conjugation. nih.gov The study determined that unchanged diltiazem and N-demethyldiltiazem were the most significant unconjugated forms excreted in urine over 24 hours. nih.gov Furthermore, the mean plasma concentration of this compound was found to be approximately one-third of the diltiazem level, solidifying its status as a principal metabolite. nih.gov

Significance within Diltiazem Metabolic Research Pathways

This compound is central to the pharmacokinetic profile of diltiazem due to its abundance and pharmacological activity. Diltiazem undergoes extensive first-pass metabolism, which accounts for its oral bioavailability of approximately 40%. japsonline.combiomolther.org The N-demethylation pathway is a major contributor to this presystemic elimination. nih.govresearchgate.net

The primary enzyme responsible for the N-demethylation of diltiazem is Cytochrome P450 3A4 (CYP3A4). nih.govresearchgate.netjapsonline.com This enzyme is highly expressed in the liver and the small intestine, meaning that diltiazem's metabolism begins before it even reaches systemic circulation. japsonline.com The N-demethylation pathway is quantitatively the most important in humans, with this compound being the most abundant metabolite formed. researchgate.netjapsonline.com One study reported the area under the curve (AUC) ratio for O-demethyldiltiazem, deacetyldiltiazem (B1669934), and this compound to be 1:3.4:28, respectively, highlighting the predominance of this compound. researchgate.net

Table 1: Research Findings on Diltiazem and its Metabolites

| Compound | Peak Plasma Concentration (mean ± SD) | Apparent Half-Life (mean ± SD) | Notes |

| Diltiazem | 174.3 ± 72.7 ng/ml | 6.5 ± 1.4 hours | Parent drug. nih.gov |

| This compound | 42.6 ± 10.0 ng/ml | 9.4 ± 2.2 hours | Major active metabolite. nih.gov |

| Desacetyldiltiazem | 14.9 ± 3.3 ng/ml | 18 ± 6.2 hours | Active metabolite. nih.gov |

Contextual Overview of Related Benzothiazepine (B8601423) Metabolite Research

The study of this compound fits within a broader context of research into the metabolism of benzothiazepines and structurally related compounds like benzodiazepines. tandfonline.com Benzothiazepines are a class of heterocyclic compounds containing a benzene (B151609) ring fused to a seven-membered thiazepine ring. Their metabolism is a key determinant of their pharmacological profile.

Metabolic research on drugs with a benzodiazepine (B76468) structure, which also features a seven-membered diazepine (B8756704) ring, has established common biotransformation pathways. tandfonline.compharmgkb.org These principal pathways frequently involve microsomal oxidation, such as N-dealkylation (analogous to N-demethylation) and hydroxylation, followed by conjugation with glucuronic acid for excretion. pharmgkb.org Many of the metabolites produced, particularly hydroxylated ones, are themselves pharmacologically active, which is also observed with diltiazem's metabolites. nih.govpharmgkb.org

Therefore, the N-demethylation of diltiazem is a classic example of a Phase I metabolic reaction commonly seen across this and related classes of therapeutic agents. The extensive research on this compound not only illuminates the specific action of diltiazem but also contributes to the general understanding of how benzothiazepine and benzodiazepine derivatives are processed in the body, influencing their efficacy and the potential for drug-drug interactions via shared enzymatic pathways like CYP3A4. japsonline.com

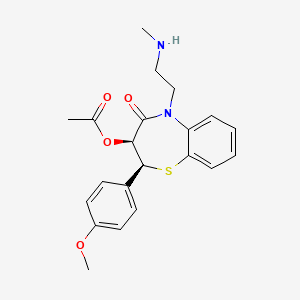

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2/h4-11,19-20,22H,12-13H2,1-3H3/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMLDISQSWWYOT-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40234221, DTXSID60873797 | |

| Record name | N-Monodemethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Desmethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85100-17-0, 86408-45-9 | |

| Record name | N-Monodemethyldiltiazem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085100170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethyldiltiazem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Monodemethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Desmethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEMETHYLDILTIAZEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF0841K5LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Methodologies

Synthetic Routes for N-Demethyldiltiazem Preparation

The preparation of this compound can be achieved through various synthetic strategies, including direct demethylation of diltiazem (B1670644) or as part of a total synthesis approach.

Established Organic Synthesis Approaches

A convenient and direct method for preparing this compound involves the demethylation of diltiazem. tandfonline.com One established approach utilizes α-chloroethyl chloroformate in refluxing 1,2-dichloroethane. tandfonline.com This reaction forms an intermediate N-desmethyl-α-chloroethyl carbamate, which is then converted to this compound by refluxing in methanol. tandfonline.com This demethylation process can sometimes be accompanied by O-deacetylation, leading to the formation of N-desmethyl-O-deacetyldiltiazem as a minor byproduct. tandfonline.com

Another approach involves the N-alkylation of a suitable benzothiazepinone precursor. This method is often employed in the synthesis of related metabolites and can be adapted for this compound.

Table 1: Key Reagents in this compound Synthesis

| Reagent | Role | Reference |

|---|---|---|

| Diltiazem | Starting material for demethylation | tandfonline.com |

| α-Chloroethyl chloroformate | Demethylating agent | tandfonline.com |

| 1,2-Dichloroethane | Solvent | tandfonline.com |

Stereoselective Synthesis Considerations

The stereochemistry of this compound, which possesses two chiral centers, is critical for its biological activity. tga.gov.au The desired (2S,3S) absolute configuration is typically achieved by starting with a stereochemically pure precursor or by employing stereoselective reactions. tga.gov.auptfarm.pl

One strategy for stereoselective synthesis involves the use of a chiral auxiliary. For instance, a highly diastereoselective aldol (B89426) reaction using a chirally substituted acetate (B1210297) ester can establish the correct stereochemistry early in the synthetic sequence. ptfarm.pl Another approach is dynamic kinetic resolution, which has been successfully applied to the synthesis of diltiazem itself and can be adapted for its metabolites. ptfarm.pl This process can involve the asymmetric hydrogenation of a racemic intermediate, where one enantiomer is reduced preferentially, and the other is continuously racemized, allowing for a theoretical yield of 100% of the desired stereoisomer. ptfarm.pl

Preparation of Isotopic Analogs for Research Applications

Isotopically labeled analogs of this compound are invaluable tools in metabolic studies, pharmacokinetic research, and as internal standards for quantitative analysis by mass spectrometry. nih.govsymeres.com The incorporation of stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows for the differentiation of the labeled compound from its endogenous counterparts. symeres.com

The synthesis of these analogs can be achieved by incorporating isotopically labeled building blocks into the synthetic route. nih.gov For example, a deuterated version, N-Desmethyl Diltiazem-D3 Hydrochloride, can be synthesized for use in research. simsonpharma.com The synthesis might involve using a deuterated alkylating agent or starting material. Another common method is hydrogen/deuterium (H/D) exchange, where protons in the molecule are replaced with deuterons under specific conditions, often catalyzed by a base. nih.govmdpi.com

Table 2: Examples of Isotopic Analogs of this compound

| Isotopic Analog | Isotope(s) | Potential Application | Reference |

|---|---|---|---|

| N-Desmethyl Diltiazem-D3 | Deuterium (³H) | Internal standard in mass spectrometry | simsonpharma.com |

| ¹³C-labeled this compound | Carbon-13 (¹³C) | Mechanistic and kinetic studies | symeres.com |

Synthesis of this compound Derivatives and Related Metabolites

Strategies for N,N-Didesmethyldiltiazem Synthesis

N,N-Didesmethyldiltiazem is a primary amine metabolite of diltiazem. thieme-connect.comthieme-connect.com An efficient two-step synthesis has been developed for this compound. thieme-connect.comthieme-connect.com The synthesis starts with the N-alkylation of (2S,3S)-cis-3-acetoxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one with 2-(t-Boc-amino)ethyl bromide in the presence of potassium carbonate. thieme-connect.comthieme-connect.com The resulting N-t-Boc protected intermediate is then deprotected using trifluoroacetic acid (TFA) to yield N,N-didesmethyldiltiazem. thieme-connect.comthieme-connect.com This method is advantageous as it avoids the use of more hazardous reagents like nitrogen mustards. thieme-connect.comthieme-connect.com

Preparation of Other Diltiazem Metabolites for Comparative Studies

Other significant metabolites of diltiazem include deacetyldiltiazem (B1669934) and O-demethyldiltiazem. nih.gov

Deacetyldiltiazem: This metabolite can be prepared by the hydrolysis of diltiazem. ies.gov.pl For instance, heating diltiazem hydrochloride in an acidic medium can lead to its formation. ies.gov.pl Alternatively, it can be synthesized from a suitable precursor and then subjected to acetylation to form diltiazem. chemicalbook.com

O-Demethyldiltiazem: The synthesis of O-demethyldiltiazem would involve the selective demethylation of the methoxy (B1213986) group on the phenyl ring of diltiazem or a suitable intermediate. This can be a challenging transformation due to the presence of other reactive functional groups.

The synthesis of these metabolites, often available as research chemicals, allows for a comprehensive investigation into the pharmacology and toxicology of diltiazem's metabolic products. simsonpharma.comsimsonpharma.com

Table 3: List of Compounds

| Compound Name | |

|---|---|

| This compound | |

| Diltiazem | |

| N-desmethyl-O-deacetyldiltiazem | |

| N,N-Didesmethyldiltiazem | |

| (2S,3S)-cis-3-acetoxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one | |

| 2-(t-Boc-amino)ethyl bromide | |

| Trifluoroacetic acid | |

| Deacetyldiltiazem | |

| O-Demethyldiltiazem |

Novel Methodological Advancements in this compound Chemical Preparation

The synthesis of this compound, a primary metabolite of the calcium channel blocker diltiazem, is of significant interest for pharmacological and metabolic studies. Historically, the N-demethylation of tertiary amines has been achieved through classical methods such as the von Braun reaction, which utilizes harsh reagents like cyanogen (B1215507) bromide. However, recent advancements have focused on developing more efficient, selective, and environmentally benign methodologies. These novel approaches include transition metal-catalyzed reactions and biocatalytic methods, which offer significant advantages over traditional techniques.

One of the prominent advancements involves the use of transition metal catalysts. google.com Palladium and copper-based catalysts have demonstrated considerable efficacy in mediating the N-demethylation of various N-methylated heterocycles. google.com For instance, catalysts such as palladium(II) acetate (Pd(OAc)₂) and copper(II) acetate (Cu(OAc)₂) have been shown to be particularly effective. google.com These reactions are typically performed in the presence of an oxidizing agent and a suitable solvent system, offering a one-pot procedure that is both reproducible and efficient. google.com The catalytic approach avoids the use of stoichiometric and often toxic reagents required in classical methods, representing a significant step forward in the practical synthesis of N-demethylated compounds. google.com

Another innovative frontier in the preparation of this compound is the application of biocatalysis, specifically utilizing cytochrome P450 (CYP) enzymes. The in vivo metabolism of diltiazem to this compound is primarily catalyzed by the CYP3A4 isoform of the cytochrome P450 enzyme system. nih.govnih.gov This enzymatic transformation can be harnessed for synthetic purposes, offering high selectivity and mild reaction conditions that are often unattainable with conventional chemical methods. mdpi.com Research into the use of isolated enzymes or whole-cell biocatalysts containing engineered CYP enzymes is an active area of investigation, aiming to mimic the metabolic pathway for preparative scale synthesis. mdpi.com The high enantioselectivity of enzymatic reactions is a particularly valuable attribute, which can be a limitation in traditional chemical synthesis. mdpi.com

Furthermore, the principles of flow chemistry are emerging as a transformative approach for the synthesis of active pharmaceutical ingredients and their metabolites. njbio.comnih.gov While a specific application to this compound is not extensively documented in readily available literature, the advantages of flow chemistry—such as enhanced reaction speed, improved safety, higher purity of products, and seamless scalability—make it a highly promising methodology. syrris.comrsc.org In a flow chemistry setup, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. njbio.com This methodology is particularly well-suited for multistep syntheses and for reactions involving hazardous intermediates. njbio.com The potential application of flow chemistry to the N-demethylation of diltiazem could lead to a more streamlined and efficient manufacturing process for this compound.

The table below summarizes and compares these novel methodological advancements for the preparation of this compound.

| Methodology | Key Reagents/Catalysts | Advantages | Challenges | Relevant Findings |

| Transition Metal Catalysis | Pd(OAc)₂, Cu(OAc)₂, Oxidizing agents | One-pot synthesis, high efficiency, avoids harsh reagents. google.com | Cost of precious metal catalysts, potential for metal contamination in the final product. | Palladium and copper catalysts have been shown to be effective for N-demethylation of related alkaloid structures. google.com |

| Biocatalysis (CYP Enzymes) | Cytochrome P450 (e.g., CYP3A4), NADPH | High selectivity (chemo-, regio-, and enantio-), mild reaction conditions, environmentally friendly. mdpi.com | Enzyme stability and availability, potential for low substrate loading, cofactor regeneration can be complex. mdpi.com | CYP3A4 is the primary enzyme responsible for the in vivo N-demethylation of diltiazem. nih.gov |

| Flow Chemistry | (Applicable to various chemistries) | Faster reactions, enhanced safety, improved product purity, easy scalability. syrris.comrsc.org | Initial setup cost, potential for clogging in microreactors. | Enables reaction conditions not possible in batch, such as rapid high-temperature reactions. syrris.com |

A more detailed look at the reaction conditions for some of these methodologies reveals the specific parameters employed.

| Method | Catalyst/Enzyme | Solvent | Temperature | Key Features |

| Palladium-Catalyzed N-Demethylation | Pd(OAc)₂ | Toluene, Acetonitrile (B52724), Alcohols | Varies | One-pot, oxidative demethylation. google.com |

| Copper-Catalyzed N-Demethylation | Cu(OAc)₂ | Water, Benzene (B151609), Dioxane | Varies | Effective alternative to palladium catalysts. google.com |

| Enzymatic N-Demethylation | CYP3A4 | Aqueous buffer | Physiological (e.g., 37°C) | Mimics the primary metabolic pathway of diltiazem. nih.gov |

Metabolic Pathways and Enzymatic Biotransformation Studies

Characterization of N-Demethylation as a Primary Metabolic Route

The N-demethylation of diltiazem (B1670644) to form N-demethyldiltiazem (also referred to as N-monodemethyldiltiazem or MA) is a major metabolic pathway in humans. nih.govekb.eg Following oral administration, diltiazem undergoes extensive first-pass metabolism, with N-demethylation being a key process. drugbank.comjapsonline.com In fact, this compound is often the most abundant metabolite found in plasma. ingentaconnect.com Studies have shown that the plasma levels of this compound can be approximately one-third of the diltiazem levels, and its urinary excretion is significant, highlighting the prominence of this metabolic route. nih.gov The half-life of this compound is similar to that of the parent drug, diltiazem. nih.gov

Enzymology of N-Demethylation Processes

The biotransformation of diltiazem, particularly its N-demethylation, is orchestrated by a specific family of enzymes located primarily in the liver and small intestine. tandfonline.comresearchgate.netmedsafe.govt.nz

Identification and Role of Cytochrome P450 (CYP) Isoforms

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of diltiazem. Specifically, the CYP3A subfamily, with CYP3A4 being the most prominent isoform in humans, is the primary catalyst for the N-demethylation of diltiazem. drugbank.comjapsonline.comresearchgate.net Evidence for CYP3A4's role comes from various in vitro studies using human liver microsomes and expressed CYP enzymes, where a strong correlation between CYP3A4 activity and this compound formation is observed. researchgate.netnih.gov Other CYP3A isoforms, such as CYP3A5 and CYP3A7, can also contribute to this metabolic reaction. caymanchem.com

While CYP3A4 is the major player in N-demethylation, other CYP isoforms are involved in different metabolic pathways of diltiazem. For instance, CYP2D6 is primarily responsible for the O-demethylation of diltiazem. drugbank.comnih.govnih.gov The involvement of multiple CYP isoforms underscores the complexity of diltiazem's biotransformation.

Enzyme Kinetic Analysis of N-Demethylation Reactions

In vitro studies using human liver microsomes have been instrumental in characterizing the kinetics of this compound formation. These studies typically involve incubating diltiazem with microsomes and measuring the rate of metabolite formation at various substrate concentrations. The data is then fitted to enzyme kinetic models, such as the Michaelis-Menten equation, to determine key parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.govteachmephysiology.com

The mean Km value for diltiazem N-demethylation in human liver microsomes has been reported to be approximately 53 µM. nih.gov In studies using expressed CYP3A4, the Km value was found to be lower, around 16 µM, indicating a higher affinity of the isolated enzyme for diltiazem. nih.gov Another study reported a Km of 62 µM for the N-demethylation of diltiazem by hepatic microsomes. nih.gov These kinetic parameters are crucial for predicting the metabolic fate of diltiazem and its potential for drug-drug interactions.

| Parameter | Value (Human Liver Microsomes) | Value (Expressed CYP3A4) | Reference |

| Km | ~53 µM | ~16 µM | nih.gov |

| Km | 62 µM | - | nih.gov |

Mechanisms of Enzyme Inhibition and Induction by this compound and Related Compounds

Both diltiazem and its metabolite, this compound, are known inhibitors of CYP3A4. Diltiazem itself is a competitive inhibitor of CYP3A4. nih.gov More significantly, diltiazem can act as a mechanism-based inhibitor of CYP3A4, where it is converted to a reactive metabolite that irreversibly binds to and inactivates the enzyme. researchgate.net This inactivation occurs through the formation of a metabolic intermediate complex (MIC). nih.gov

Furthermore, the expression of CYP3A enzymes can be induced by certain drugs, such as rifampicin. nih.gov This induction leads to an increased rate of diltiazem N-demethylation. researchgate.netnih.gov

Elucidation of Secondary Metabolic Pathways involving this compound

This compound is not an end-product of metabolism but serves as a substrate for further biotransformation. One of the key secondary metabolic pathways is the formation of N-demethyldesacetyldiltiazem (also known as M2). nih.gov This metabolite is formed through the deacetylation of this compound. nih.gov

Other secondary metabolic pathways involving this compound include further N-demethylation to form N,N-didesmethyldiltiazem . researchgate.netresearchgate.net Additionally, this compound can undergo N-hydroxylation to form N-hydroxy-N-desmethyldiltiazem. researchgate.net These subsequent metabolic steps contribute to the diverse array of diltiazem metabolites found in the body. nih.govpfizermedicalinformation.com

In Vitro Metabolic Investigations using Isolated Enzyme Systems and Cellular Models

A variety of in vitro systems have been employed to investigate the metabolism of diltiazem and the role of this compound. Human liver microsomes are a standard tool, providing a rich source of CYP enzymes for studying metabolic pathways and enzyme kinetics. researchgate.netnih.govxenotech.com

Recombinant expressed enzymes , where a specific CYP isoform is expressed in a cellular system (e.g., baculovirus-infected insect cells or transfected human cell lines), allow for the precise determination of the contribution of individual enzymes to a particular metabolic reaction. caymanchem.comnih.govif-pan.krakow.pl For example, transfected human liver epithelial cells expressing CYP2D6 were used to demonstrate its role in diltiazem's O-demethylation. nih.gov

Comparative Metabolic Profiling Across Preclinical Animal Models

The metabolic fate of xenobiotics, including pharmaceuticals and their derivatives, often exhibits significant variation among different species. Understanding these differences is crucial for the selection of appropriate animal models in preclinical studies to accurately predict human pharmacokinetics and toxicology. evotec.com The biotransformation of diltiazem, which leads to the formation of this compound, serves as a clear example of this species-dependent metabolism.

Research has revealed distinct metabolic profiles of diltiazem across various preclinical animal models and humans. In humans and dogs, the N-demethylation pathway is prominent, making this compound the most abundant metabolite observed in plasma. ingentaconnect.comjapsonline.com This pathway is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4. ingentaconnect.comjapsonline.com

In contrast, other animal models show a preference for different metabolic routes. In rats, deacetylation is a more significant pathway, resulting in desacetyldiltiazem and O-deacetyl-N-monodemethyldiltiazem being the most predominant metabolites. ingentaconnect.com Similarly, desacetyldiltiazem is the primary metabolite found in rabbits. ingentaconnect.com This pronounced difference in rats is attributed to a specific carboxylesterase, Ces2a, which efficiently catalyzes the deacetylation of diltiazem. nih.gov Studies have also explored metabolic differences among various rat strains, noting that plasma concentrations of metabolites such as this compound were higher in Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats compared to Sprague-Dawley (SDR) rats, suggesting the former may be more suitable models for mimicking human metabolism. researchgate.net

The following table summarizes the major plasma metabolites of diltiazem identified in different species.

Table 1: Predominant Diltiazem Metabolites in Plasma Across Species

| Species | Primary Metabolite(s) |

|---|---|

| Human | This compound ingentaconnect.comresearchgate.net |

| Dog | This compound ingentaconnect.comjapsonline.com |

| Rat | Desacetyldiltiazem, O-deacetyl-N-monodemethyldiltiazem ingentaconnect.com |

Quantitative analyses of metabolite levels, particularly the area under the plasma concentration-time curve (AUC) ratios, further highlight these interspecies differences. In humans, this compound is by far the major metabolite, with an AUC ratio relative to other metabolites like O-demethyldiltiazem and deacetyldiltiazem (B1669934) being approximately 28:1 and 8:1 (calculated from a 1:3.4:28 ratio for O-demethyldiltiazem:deacetyldiltiazem:this compound), respectively. researchgate.net The metabolite-to-parent drug ratio for this compound AUC to diltiazem AUC in humans has been reported as approximately 0.48. researchgate.net

Conversely, the deacetylation pathway's prominence in rats is shown by a much higher AUC ratio of deacetyldiltiazem to the parent drug (0.82) compared to that in humans (0.12). nih.govresearchgate.net This sevenfold higher ratio in rats underscores the substantial difference in how the species handle diltiazem metabolism. nih.gov

Table 2: Comparative AUC Ratios of Diltiazem Metabolites to Parent Drug

| Species | Metabolite | AUC Ratio (Metabolite/Parent) |

|---|---|---|

| Human | This compound | ~0.48 researchgate.net |

| Human | Deacetyldiltiazem | ~0.12 researchgate.net |

These findings demonstrate that both qualitative and quantitative differences in the formation of this compound and other metabolites exist across common preclinical animal models. The choice of animal species for nonclinical testing must, therefore, be carefully considered based on the similarity of its metabolic profile to that of humans to ensure relevant and translatable results. evotec.comresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Diltiazem |

| Desacetyldiltiazem |

| O-deacetyl-N-monodemethyldiltiazem |

| O-demethyldiltiazem |

Preclinical Pharmacological Characterization and Molecular Interaction Research

Investigation of Pharmacological Activity in Preclinical Biological Systems

The pharmacological properties of N-demethyldiltiazem have been explored in various preclinical models, confirming its activity and helping to elucidate its contribution to the effects of diltiazem (B1670644). nih.govresearchgate.net

Studies utilizing isolated organ and tissue preparations have been instrumental in characterizing the direct pharmacological effects of this compound. researchgate.net These in vitro models, such as the Langendorff perfused mammalian heart, allow for the assessment of a compound's activity on specific tissues without the confounding influences of systemic physiological regulation. researchgate.netnih.gov Research in such systems has demonstrated that this compound possesses coronary vasodilation activity. researchgate.net This vasodilatory effect is a hallmark of calcium channel blockers and is crucial to their mechanism of action in various cardiovascular applications. nih.govwikipedia.org The activity of this compound in these preparations confirms that it is not an inert byproduct but an active metabolite. nih.govresearchgate.net

At the cellular and subcellular level, the primary mechanism of action for this compound mirrors that of its parent compound, diltiazem. ontosight.ai It functions as a calcium channel inhibitor, blocking the influx of calcium ions (Ca2+) into cardiac muscle and vascular smooth muscle cells during membrane depolarization. ontosight.ainih.gov This inhibition of calcium entry leads to the relaxation of vascular smooth muscle, resulting in vasodilation. nih.gov

Further in-vitro investigations have explored the effects of diltiazem and its metabolites on other cellular processes. For instance, one study examined their impact on the uptake of adenosine (B11128) in human and rabbit whole blood. capes.gov.br The findings indicated that certain diltiazem metabolites were more potent inhibitors of adenosine uptake than diltiazem itself. capes.gov.br

Table 1: Comparative Potency of Diltiazem and its Metabolites This table is interactive. You can sort and filter the data.

| Compound | Relative Hypotensive Potency (Compared to Diltiazem) | Primary Metabolic Pathway |

|---|---|---|

| Diltiazem | 1 (Reference) | N/A |

| This compound | ~20-33% researchgate.netif-pan.krakow.plbiomolther.org | N-Demethylation (CYP3A4) pfizermedicalinformation.comdrugbank.com |

| Desacetyldiltiazem | ~50% drugbank.comresearchgate.netif-pan.krakow.plbiomolther.org | Deacetylation (Esterases) researchgate.net |

Cellular and Subcellular Mechanism-of-Action Studies

Molecular Target Engagement and Receptor Interaction Studies

The molecular interactions of this compound are centered on its engagement with L-type calcium channels, which is the primary target for diltiazem and other non-dihydropyridine calcium channel blockers. wikipedia.orgtga.gov.auwikipedia.org

Ligand-binding assays are used to determine the affinity of a compound for its molecular target. While specific binding affinity values (like Ki or IC50) for this compound are not extensively reported in publicly available literature, its pharmacological activity is directly linked to its ability to bind to the alpha-1 subunit of L-type calcium channels. wikipedia.org Studies on the parent compound, diltiazem, have characterized its binding site on the channel. wikipedia.org

Research has also investigated the interaction of diltiazem and its metabolites with metabolic enzymes. For example, diltiazem and its N-desmethyl metabolite are known inhibitors of CYP3A4 activity. tga.gov.au In fact, the N-desmethyl metabolite was found to be a more potent inhibitor of CYP3A4 than diltiazem itself, suggesting it may play a significant role in drug-drug interactions. tga.gov.au One study determined that the inhibition of CYP3A4 by diltiazem is primarily due to the formation of a metabolite intermediate complex. nih.gov

This compound modulates ion channel function by acting as a calcium channel antagonist. ontosight.ainih.gov By binding to L-type calcium channels, it inhibits the influx of extracellular calcium into cells. ontosight.ainih.gov This action is the fundamental basis for its vasodilatory and other cardiovascular effects. ontosight.ainih.gov The modulation of these channels reduces intracellular calcium concentrations, leading to smooth muscle relaxation and a decrease in myocardial contractility and heart rate. nih.govwikipedia.org

The family of voltage-gated calcium channels is diverse, including N-type (Cav2.2), P/Q-type, and T-type channels, each with distinct physiological roles. wikipedia.orgnih.govnih.govwikipedia.org Diltiazem and, by extension, this compound, are recognized for their primary action on L-type calcium channels. wikipedia.orgwikipedia.org This specificity is a key determinant of their pharmacological profile. nih.gov The process of ion channel modulation is a critical area of research for understanding how various compounds exert their therapeutic effects. numberanalytics.comfrontiersin.org

Ligand-Binding Assays and Affinity Determination

Enzyme Interaction Studies Beyond Primary Metabolism

While this compound is a product of the primary metabolism of diltiazem, predominantly mediated by cytochrome P450 3A4 (CYP3A4), its own interactions with enzymatic systems are a key area of research. These studies elucidate its potential to modulate the activity of various enzymes, which extends beyond simply being a substrate.

Detailed research findings indicate that this compound participates in clinically relevant enzyme interactions, particularly with CYP3A4, the same enzyme responsible for its formation. It acts as both a competitive reversible inhibitor and a time-dependent (irreversible) inhibitor of CYP3A4. simulations-plus.com This dual inhibitory action is a critical factor in the drug-drug interactions (DDIs) observed with diltiazem administration. The competitive inhibition occurs when this compound competes with other substrates for the active site of the enzyme. simulations-plus.com Concurrently, it can cause mechanism-based inactivation, where a reactive metabolite forms a stable complex with the enzyme, rendering it non-functional. criver.com

The following table summarizes the known enzyme interactions of this compound beyond its role as a primary metabolite.

Table 1: Summary of this compound Enzyme Interactions

| Enzyme | Type of Interaction | Finding |

|---|---|---|

| Cytochrome P450 3A4 (CYP3A4) | Competitive Inhibition | This compound acts as a reversible inhibitor, competing with other substrates for the enzyme's active site. simulations-plus.com |

Preclinical Pharmacokinetic Modeling and Simulation (e.g., PBPK models integrating this compound)

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites within the body. pharmaron.com These models integrate drug-specific properties with physiological data to predict concentration-time profiles in various tissues and plasma. nih.goveuropa.eu For this compound, PBPK models have been instrumental in understanding and predicting its complex pharmacokinetic behavior and its role in drug-drug interactions.

A key application of PBPK modeling for this compound has been in the simulation of the DDI between diltiazem and CYP3A4 substrates, such as midazolam. simulations-plus.com In these models, this compound is not merely a product but an active component that influences the system's kinetics. The model structure incorporates its formation from diltiazem and its subsequent inhibitory effects on CYP3A4 in both the gut and the liver. simulations-plus.com

These PBPK models are built using a combination of in vitro and in silico data. simulations-plus.comarvojournals.org For instance, tissue-to-plasma partition coefficients can be calculated using algorithms based on physicochemical properties, while enzyme kinetic constants (like Vmax and Km) are often derived from literature values obtained from experiments with human liver microsomes. simulations-plus.comcriver.com The model for diltiazem and this compound utilized the GastroPlus™ software, employing its Advanced Compartmental Absorption and Transit (ACAT™) model for intestinal absorption and the PBPKPlus™ module for distribution and clearance. simulations-plus.com

The simulation accounts for the competitive and time-dependent inhibition of CYP3A4 by both diltiazem and this compound. simulations-plus.com This comprehensive approach allows for the dynamic prediction of changes in enzyme activity and the resulting impact on the pharmacokinetics of co-administered drugs. For example, simulations predicted that diltiazem administration could decrease liver CYP3A4 activity by 80-90% and significantly reduce gut CYP3A4 activity, effects to which this compound contributes. simulations-plus.com Such preclinical simulations are vital for forecasting the clinical relevance of DDIs and informing study design. nih.govcatapult.org.uk

The table below outlines the key components of a PBPK model developed to simulate the pharmacokinetics of this compound and its parent drug, diltiazem.

Table 2: Components of a PBPK Model Integrating this compound

| Model Component | Description | Specific Data/Method for this compound |

|---|---|---|

| Model Structure | Utilizes an Advanced Compartmental Absorption and Transit (ACAT™) model coupled with a PBPKPlus™ module. simulations-plus.com | The model describes intestinal absorption, pharmacokinetic distribution, and clearance, with specific compartments for tissues and organs. simulations-plus.comeuropa.eu |

| Physiological Parameters | Human physiologies are generated using internal software modules (e.g., Population Estimates for Age-Related Physiology™). simulations-plus.com | Parameters include tissue volumes, blood flow rates, and enzyme expression levels in the gut and liver. simulations-plus.com |

| Drug-Specific Parameters | Physicochemical properties, tissue/plasma partition coefficients, and metabolic constants. | Partition coefficients are calculated via algorithms; metabolic clearances are based on in vitro enzyme kinetics for CYP3A4. simulations-plus.com |

| Interaction Mechanism | Incorporates both competitive (reversible) and time-dependent (irreversible) inhibition of CYP3A4. simulations-plus.com | The model includes mathematical terms for the inhibition of CYP3A4 activity by this compound. simulations-plus.com |

| Simulation Software | Commercial software platforms like GastroPlus™ are used to build and run the simulations. simulations-plus.com | The DDI Module within the software is used to dynamically simulate the interactions. simulations-plus.com |

| Model Output | Predicts plasma and tissue concentration-time profiles of diltiazem and this compound. simulations-plus.com | Simulates the magnitude of DDIs, such as the predicted increase in the AUC of a co-administered drug like midazolam. simulations-plus.com |

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structural Elements Critical for N-Demethyldiltiazem's Biological Activity

The biological activity of this compound, while generally less potent than its parent compound, diltiazem (B1670644), is significant. biomolther.org The structural features that govern its interaction with biological targets, such as cytochrome P450 enzymes, are a subject of ongoing research. nih.gov The process of N-demethylation, which converts diltiazem to this compound, is a key metabolic pathway. researchgate.net

Key structural elements that are critical for the biological activity of this compound include:

The Phenyl Ring: The methoxy (B1213986) group on the phenyl ring is a site for potential O-demethylation, another metabolic pathway for diltiazem. nih.gov

The Acetoxy Group: Deacetylation is a major metabolic pathway for diltiazem, leading to the formation of another active metabolite, desacetyldiltiazem. researchgate.net

The N-demethylated Side Chain: The removal of a methyl group from the nitrogen atom of the dimethylaminoethyl side chain to form this compound alters the molecule's polarity and interaction profile. researchgate.net This modification has been shown to be significant, with this compound exhibiting approximately one-third the hypotensive potency of diltiazem in preclinical studies. biomolther.org

The interplay of these structural features dictates the molecule's pharmacokinetic and pharmacodynamic properties. nih.gov The formation of this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4. nih.govnih.gov

| Structural Element | Description | Significance in Biological Activity |

|---|---|---|

| Benzothiazepine (B8601423) Core | A seven-membered heterocyclic ring containing sulfur and nitrogen, fused to a benzene (B151609) ring. | Forms the fundamental scaffold of the molecule, essential for its overall conformation and interaction with target proteins. |

| 4-Methoxyphenyl Group | A phenyl group substituted with a methoxy group at the para position. | Contributes to the lipophilicity and binding affinity of the molecule. The methoxy group is a site for O-demethylation. nih.gov |

| Acetoxy Group | An ester functional group at the 3-position of the benzothiazepine ring. | Important for the molecule's activity. Deacetylation leads to the formation of desacetyldiltiazem, another active metabolite. researchgate.net |

| N-monomethylaminoethyl Side Chain | An ethyl chain with a single methyl group attached to the terminal nitrogen atom. | This feature distinguishes it from diltiazem. The N-demethylation affects the molecule's polarity, receptor binding, and metabolic stability. researchgate.net It has about one-third the hypotensive potency of diltiazem. biomolther.org |

Stereochemical Influences on this compound's Activity and Metabolism

Diltiazem is a chiral molecule with two stereocenters, and it is the dextrorotatory cis-(2S,3S) isomer that is used therapeutically. nih.gov Consequently, its metabolite, this compound, also exists as specific stereoisomers. The stereochemistry of the molecule profoundly influences its pharmacological activity and metabolic fate.

The metabolism of diltiazem to this compound is a stereoselective process. The different stereoisomers of diltiazem are metabolized at different rates by cytochrome P450 enzymes. This stereoselectivity can lead to different plasma concentrations of the this compound enantiomers, which may have different pharmacological potencies and toxicities.

While specific studies focusing solely on the stereochemical influences of this compound are limited, the principles of stereoselectivity observed with the parent compound are expected to apply. The three-dimensional arrangement of the atoms in this compound is crucial for its interaction with the binding sites of its target proteins. Even minor changes in stereochemistry can lead to significant differences in biological activity.

In Silico Approaches for SAR Exploration

Computational methods are invaluable tools for exploring the structure-activity relationships of molecules like this compound. These in silico approaches provide insights into how the molecule interacts with its biological targets at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. jscimedcentral.com For this compound, molecular docking studies can be used to model its interaction with cytochrome P450 enzymes, such as CYP3A4, which are responsible for its formation. nih.gov

These studies can help identify the key amino acid residues in the enzyme's active site that interact with this compound. nih.govnih.gov The binding affinity and the specific interactions, such as hydrogen bonds and van der Waals forces, can be predicted. This information is crucial for understanding the mechanism of metabolism and for predicting potential drug-drug interactions. numberanalytics.com

| Interacting Residue (Hypothetical) | Type of Interaction | Significance |

|---|---|---|

| Serine | Hydrogen Bond | Stabilizes the ligand in the binding pocket. |

| Phenylalanine | Pi-Pi Stacking | Interaction with the phenyl ring of this compound. |

| Leucine | Hydrophobic Interaction | Contributes to the overall binding affinity. |

| Glutamic Acid | Ionic Interaction | Potential interaction with the protonated amine group. |

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. github.io By simulating the movements of atoms in the this compound-CYP3A4 complex, for example, researchers can gain insights into the stability of the binding and the conformational changes that may occur upon binding. libretexts.orgmdpi.com

MD simulations can help to:

Assess the stability of the docked pose of this compound. uinjkt.ac.id

Identify key residues that are consistently involved in the interaction. nih.gov

Understand the role of water molecules in the binding interface.

Calculate the binding free energy, which is a measure of the affinity of the ligand for the protein. uinjkt.ac.id

These simulations provide a more realistic representation of the biological system compared to static docking studies. libretexts.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. oncodesign-services.com For diltiazem and its metabolites, including this compound, QSAR models can be developed to predict their pharmacological activity or metabolic properties based on their structural features.

A QSAR model for diltiazem metabolites could use various molecular descriptors, such as electronic, steric, and hydrophobic properties, to predict their potency as calcium channel blockers or their rate of metabolism by specific enzymes. While specific QSAR studies on this compound are not extensively reported, the methodology is applicable. science.gov Such models can be valuable for predicting the activity of new, related compounds and for guiding the design of new drugs with improved properties.

Analytical Chemistry Methodologies for Research

Development and Validation of Bioanalytical Methods for N-Demethyldiltiazem

Bioanalytical method development is a critical process in drug discovery and development, ensuring reliable data for pharmacokinetic and metabolic studies. nih.govrfppl.co.in The goal is to create a method that is both selective and sensitive for the quantitative evaluation of drugs and their metabolites in biological fluids. nih.gov

High-Performance Liquid Chromatography (HPLC) based Assays

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of this compound in various samples. researchgate.net Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. ijdra.com

A typical RP-HPLC method might utilize a C8 or C18 column. researchgate.netijdra.com For instance, one method for diltiazem (B1670644) hydrochloride, the parent drug of this compound, employed a Zorbax C8 column with a mobile phase consisting of a buffer and acetonitrile (B52724) mixture (60:40 v/v). ijdra.com The separation is achieved under isocratic conditions with a consistent mobile phase composition, and detection is often performed using a UV detector at a specific wavelength, such as 240 nm. ijdra.com The resulting chromatogram should show a sharp and symmetrical peak for the analyte. ijdra.com

Method validation for HPLC assays includes establishing linearity, accuracy, precision, specificity, and robustness. ijdra.com Linearity is assessed over a specific concentration range, and the correlation coefficient (r²) should be close to 1, indicating a strong linear relationship. ijdra.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-mass spectrometry (LC-MS/MS) has become a cornerstone for the bioanalysis of this compound due to its superior sensitivity, selectivity, and speed. researchgate.net This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. ijrar.com

In a typical LC-MS/MS method for this compound and its parent drug, diltiazem, an ultra-performance liquid chromatography (UPLC) system might be used for faster separation. researchgate.net The analytes are separated on a C18 column with an isocratic mobile phase, often a mixture of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. researchgate.net Detection is carried out using a mass spectrometer operating in the multiple reaction-monitoring (MRM) mode with an electrospray ionization (ESI) source. researchgate.net This mode provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.

LC-MS/MS methods are validated over a defined concentration range. For example, a method for diltiazem and its metabolites was validated over a range of 0.24-320.1 ng/mL for this compound, with a lower limit of quantification (LLOQ) of 0.24 ng/mL. researchgate.net The short run time, often around 2.0 minutes, makes this technique suitable for high-throughput analysis. researchgate.net

Sample Preparation Techniques for Complex Biological Matrices (e.g., Solid-Phase Extraction)

Effective sample preparation is essential to remove interferences from complex biological matrices like plasma and urine, thereby improving the sensitivity and selectivity of the analytical method. organomation.com Solid-phase extraction (SPE) is a widely used and effective technique for this purpose. organomation.comresearchgate.net

SPE operates on the principles of chromatography, using a solid adsorbent (stationary phase) to retain the analyte of interest while the matrix components are washed away. organomation.com The choice of the SPE sorbent depends on the physicochemical properties of the analyte and the matrix. For a compound like this compound, which may be extracted from polar matrices such as plasma, a nonpolar SPE sorbent could be employed. chromatographyonline.com The interaction is typically based on van der Waals forces, facilitated by polar solvents. chromatographyonline.com Elution of the analyte is then achieved using a less polar solvent. chromatographyonline.com

Other sample preparation techniques include protein precipitation and liquid-liquid extraction (LLE). researchgate.netnih.gov Protein precipitation is a simpler method but may result in less clean extracts. researchgate.net LLE involves the partitioning of the analyte between two immiscible liquid phases. researchgate.net

Method Validation Parameters for Research Use (e.g., sensitivity, precision, accuracy, recovery)

Bioanalytical method validation ensures that a developed method is suitable for its intended purpose and provides reliable, reproducible results. humanjournals.comresearchgate.net Key validation parameters include:

Sensitivity: This is typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.govglobalresearchonline.net For bioequivalence studies, the LLOQ should generally be no more than 5% of the maximum concentration (Cmax). globalresearchonline.net

Precision: This measures the closeness of agreement between a series of measurements from the same sample. globalresearchonline.net It is usually expressed as the coefficient of variation (%CV) and should be within ±15%, except at the LLOQ where it can be ±20%. globalresearchonline.net

Accuracy: This refers to the closeness of the determined value to the true value. globalresearchonline.net It is expressed as the percentage of the nominal value and should be within ±15% of the theoretical value, except at the LLOQ where it can be ±20%. globalresearchonline.net

Recovery: This is the efficiency of the extraction procedure, representing the percentage of the analyte that is recovered from the biological matrix. nih.gov For example, a study reported recoveries of 76.0% for this compound. researchgate.net

The table below summarizes typical acceptance criteria for these validation parameters.

| Validation Parameter | Acceptance Criteria |

| Sensitivity (LLOQ) | Lowest standard on the calibration curve with acceptable accuracy and precision. |

| Precision (Intra- and Inter-day) | %CV ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (Intra- and Inter-day) | Within 85-115% of nominal value (80-120% at LLOQ) |

| Recovery | Consistent, precise, and reproducible. |

This table provides a general overview of acceptance criteria based on common bioanalytical method validation guidelines.

Application in Preclinical Pharmacokinetic and Metabolic Studies

Validated bioanalytical methods are fundamental to conducting preclinical pharmacokinetic (PK) and metabolic studies. nih.govcurrentseparations.com These studies are essential in the early stages of drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. nih.govbioivt.com

In preclinical PK studies, the concentration of this compound and other metabolites, along with the parent drug, are measured over time in animal models, such as rats, after administration. researchgate.netnih.govfrontiersin.org This data allows for the determination of key PK parameters like Cmax, Tmax (time to reach Cmax), half-life (t1/2), and the area under the curve (AUC). researchgate.netfrontiersin.org For example, in a study comparing normotensive and hypertensive rat models, the half-life of this compound was found to be similar to or slightly longer than that of diltiazem. researchgate.net

Metabolic studies aim to identify the metabolic pathways of a drug. currentseparations.com The N-demethylation of diltiazem to form this compound is a major metabolic pathway. researchgate.net In vitro systems, such as liver microsomes, are often used in early preclinical screening to identify the enzymes responsible for metabolism. currentseparations.combioivt.com For instance, it has been shown that cytochrome P450 (CYP) enzymes, specifically CYP3A4, are involved in the N-demethylation of diltiazem. researchgate.net

Future Research Directions for N Demethyldiltiazem

Exploration of Unconventional Metabolic Pathways and Enzymes

The formation of N-Demethyldiltiazem from its parent compound, diltiazem (B1670644), is predominantly catalyzed by the cytochrome P450 (CYP) isoforms CYP3A4, CYP3A5, and CYP3A7. ontosight.aicaymanchem.commedchemexpress.com While CYP3A4 is the main enzyme responsible for diltiazem's N-demethylation researchgate.netresearchgate.net, the involvement of other enzymes in the subsequent metabolism of this compound itself is an area ripe for exploration. Future research should extend beyond the well-characterized CYP-mediated pathways to investigate the role of non-CYP enzymes. nih.gov

Enzymes such as Flavin-Containing Monooxygenases (FMOs), Monoamine Oxidases (MAOs), Aldehyde Oxidases (AO), and conjugating enzymes like UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) are known to participate in the metabolism of various xenobiotics. nih.govevotec.com Their contribution to the clearance and biotransformation of this compound remains uncharacterized. Investigating these unconventional pathways could reveal new metabolites and provide a more complete picture of the compound's pharmacokinetic profile. Preclinical studies using human liver microsomes or recombinant enzymes could elucidate whether this compound is a substrate for these non-CYP enzymes.

Table 1: Known and Potential Enzymes in this compound-Related Metabolism

| Enzyme Family | Specific Enzyme(s) | Role in Diltiazem Metabolism | Potential Future Research for this compound |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4, CYP3A5, CYP3A7 | Primary enzymes for N-demethylation of diltiazem to form this compound. caymanchem.comresearchgate.net | Further characterization of its role as a substrate or inhibitor of other CYPs. |

| CYP2D6 | Involved in O-demethylation of diltiazem. researchgate.netresearchgate.net | Investigation of this compound as a potential substrate or inhibitor. | |

| Esterases | Unspecified | Responsible for the deacetylation of diltiazem. researchgate.net | Determining if this compound undergoes esterase-mediated hydrolysis. |

| Flavin-Containing Monooxygenases (FMO) | Various | Not currently established. | Exploration as a potential Phase I metabolic pathway for this compound. |

| UDP-glucuronosyltransferases (UGT) | Various | Not currently established. | Investigation of potential Phase II conjugation (glucuronidation) of this compound or its metabolites. nih.govevotec.com |

| Sulfotransferases (SULT) | Various | Not currently established. | Investigation of potential Phase II conjugation (sulfation). longdom.org |

Advanced Computational Modeling for Systems-Level Understanding of this compound Biology

A systems biology approach, which seeks to understand the complex interactions within biological systems, can offer profound insights into the pharmacology of this compound. nih.govsurrey.ac.uk By integrating experimental data with advanced computational models, researchers can move beyond simple pharmacokinetic analyses to a holistic understanding of the compound's effects. researchgate.net

Future research could employ multi-scale modeling techniques to simulate the behavior of this compound from the molecular to the organ level. mdpi.comtechscience.com For instance, molecular dynamics simulations could model the precise interactions between this compound and the L-type calcium channel, providing insights into its binding affinity and mechanism of action. At a higher level, pharmacokinetic/pharmacodynamic (PK/PD) models can be integrated with models of cardiac cell electrophysiology to predict how variations in this compound concentration affect cardiac function. mdpi.com These computational approaches allow for the simulation of complex biological processes and can help generate new, testable hypotheses about the compound's role in both therapeutic and off-target effects. nih.gov

Development of Novel this compound Analogues as Chemical Probes

The development of bespoke chemical probes is a powerful strategy for dissecting biological pathways and validating protein targets. nih.govmskcc.org Creating novel analogues of this compound could provide invaluable tools for research. Future efforts could focus on synthesizing a "chemical toolbox" for this compound exploration. mskcc.org

This toolbox could include:

Fluorescently-labeled analogues : These probes would allow for the direct visualization of this compound's subcellular localization in cardiac and smooth muscle cells using advanced microscopy techniques. mskcc.org

Biotinylated or photo-affinity labeled analogues : Such probes could be used in chemical proteomics workflows to pull down and identify novel protein binding partners, potentially uncovering previously unknown mechanisms of action or off-target effects.

Structurally-matched inactive analogues : A crucial component of any chemical probe set is a negative control. nih.gov Synthesizing an analogue that is structurally very similar to this compound but lacks its calcium channel blocking activity would be essential for confirming that observed biological effects are due to specific target engagement.

The synthesis of this compound homologues has been previously described, providing a foundational methodology for creating such sophisticated chemical tools. acs.orgresearchgate.nettandfonline.com

Integration of Metabolomics and Proteomics in this compound Research

To achieve a systems-level understanding, it is crucial to integrate multiple "omics" datasets. researchgate.netmdc-berlin.de Combining proteomics and metabolomics offers a powerful approach to map the cellular responses to this compound.

Proteomics : Using mass spectrometry-based proteomics, researchers can perform global, unbiased quantification of changes in protein expression and post-translational modifications (such as phosphorylation) in cells or tissues treated with this compound. mdc-berlin.deukdri.ac.uk This could reveal the downstream consequences of calcium channel blockade on cellular signaling networks and other protein functions.

Metabolomics : As the comprehensive analysis of all small-molecule metabolites, metabolomics provides a snapshot of the metabolic state of a biological system. nih.govwikipedia.orgnih.gov Untargeted metabolomic analysis of cells exposed to this compound could identify perturbations in key metabolic pathways, such as energy metabolism or lipid signaling, providing mechanistic insights into the compound's broader physiological effects. nih.gov

Integrating these two data layers would allow researchers to construct detailed models of the cellular pathways modulated by this compound, connecting protein-level changes with metabolic outputs.

Table 2: Hypothetical Integrated 'Omics' Study Design for this compound

| 'Omics' Technology | Experimental Approach | Potential Insights |

|---|---|---|

| Proteomics | Quantitative analysis of protein expression in cardiac myocytes treated with this compound vs. vehicle control. | Identification of up- or down-regulated proteins in pathways related to contractility, apoptosis, or hypertrophy. |

| Phosphoproteomics to assess changes in protein phosphorylation status. | Mapping of altered kinase signaling cascades downstream of calcium channel inhibition. | |

| Metabolomics | Untargeted LC-MS analysis of intracellular metabolites from treated myocytes. | Discovery of unexpected changes in cellular energy state, redox balance, or specific metabolic pathways. |

| Integrated Analysis | Correlation of proteomic and metabolomic changes. | Building a comprehensive network model of the cellular response to this compound. |

Investigation of Environmental and Nutritional Factors Influencing this compound Metabolism (Preclinical context)

The metabolism of xenobiotics can be significantly influenced by external factors, including diet and environmental exposures. longdom.orgnih.gov These factors often exert their effects by inducing or inhibiting drug-metabolizing enzymes. longdom.org Since the formation of this compound is dependent on CYP3A enzymes, it is plausible that its metabolism is susceptible to such influences.

Future preclinical research should investigate how specific environmental and nutritional components alter the metabolism of this compound. These studies could be conducted using in vitro models such as human liver microsomes or cultured hepatocytes. For example, researchers could assess the impact of compounds found in certain foods (e.g., furanocoumarins in grapefruit juice, a known CYP3A4 inhibitor) or common environmental contaminants on the rate of this compound formation from diltiazem and its subsequent clearance. maxapress.com Understanding these interactions is critical for explaining inter-individual variability in metabolite levels in a preclinical setting.

Q & A

Q. What validated HPLC-UV methods are available for simultaneous quantification of diltiazem and N-demethyldiltiazem in human plasma?

A reverse-phase HPLC-UV method using a LiChrospher 100 RP-18e column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1M ammonium dihydrogen phosphate, acetonitrile (62:38 v/v), and 0.08% triethylamine (pH 5.9) achieves baseline separation. Extraction employs a 1:1 v/v mixture of diethyl ether and n-hexane, yielding >90% recovery for both analytes. The method is linear (5–200 ng/mL), with intra- and inter-day precision <10% CV and a quantification limit of 5 ng/mL .

Q. How do pharmacokinetic profiles of this compound compare to diltiazem after oral administration?

Following a 90 mg dose of sustained-release diltiazem HCl, this compound plasma concentrations exceed diltiazem levels due to first-pass metabolism. Both compounds remain detectable for 24 hours, with this compound showing delayed peak concentrations. This highlights its role as a pharmacologically active metabolite requiring co-monitoring in pharmacokinetic studies .

Q. What are the key challenges in synthesizing and characterizing N-nitroso derivatives of this compound for analytical reference standards?

Synthesis requires strict control of nitrosation conditions (e.g., nitrous acid treatment) to avoid over-nitrosation. Characterization involves LC-MS/MS for structural confirmation and quantification, alongside NMR for purity validation. Regulatory standards (e.g., USP, EMA) mandate documentation of stability, impurity profiles, and batch-to-batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic parameters for this compound across studies?

Discrepancies may arise from differences in formulations, analytical methods, or population genetics (e.g., CYP3A4/5 polymorphisms). A systematic review (PRISMA-guided) should compare study designs, extraction protocols, and quantification limits. Meta-regression can adjust for covariates like sampling timepoints or co-administered drugs .

Q. What methodological optimizations improve sensitivity and specificity in detecting trace this compound in complex matrices?

- Mobile phase adjustment : Triethylamine (0.08%) reduces peak tailing by masking residual silanol groups on C18 columns .

- Extraction optimization : A 1:1 diethyl ether/n-hexane mixture minimizes matrix interference compared to single solvents .

- Column selection : High-purity silica columns enhance reproducibility under pH 5.9 conditions, avoiding costly pH-stable columns .

Q. How should researchers address conflicting data on this compound’s metabolic stability in vitro vs. in vivo observations?

Conduct intersystem extrapolation using:

- Hepatocyte incubations to assess CYP-mediated demethylation rates.

- Physiologically based pharmacokinetic (PBPK) modeling to integrate enzyme kinetics, plasma protein binding, and tissue distribution data.

- Cross-species validation to identify translational gaps in metabolic pathways .

Q. What strategies ensure reliable detection of N-nitroso-N-demethyldiltiazem impurities in drug formulations?

- LC-HRMS : Monitor m/z transitions specific to the nitroso group (e.g., [M+H]+ 415.1 → fragment ions).

- Stability studies : Track impurity formation under stress conditions (heat, light) per ICH Q3B guidelines.

- Reference standards : Use certified materials with ≥95% purity, validated against pharmacopeial monographs .

Methodological Best Practices

- Reporting : Follow Beilstein Journal guidelines—detail extraction solvents, column specifications, and validation parameters (e.g., CV, recovery) in the main text; relegate batch-specific data to supplements .

- Data validation : Use independent calibration curves for diltiazem and this compound to avoid cross-analyte interference .

- Ethical compliance : Document plasma sample collection protocols (informed consent, institutional review board approval) per ICMJE standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.